3-chloro-N-cyclohexylaniline
Description
3-Chloro-N-cyclohexylaniline is a substituted aniline derivative characterized by a chlorine atom at the 3-position of the aromatic ring and a cyclohexyl group attached to the nitrogen atom. Its molecular formula is C₁₂H₁₆ClN, with a molecular weight of 209.72 g/mol. The cyclohexyl group imparts significant hydrophobicity, while the chloro substituent contributes to electronic modulation of the aromatic ring. Though direct synthesis details are sparse in the provided evidence, analogous compounds (e.g., 3-chloro-N-cyclobutyl-4-methylaniline) are synthesized via nucleophilic substitution reactions between chloroanilines and cycloalkylamines under acid/base catalysis .
Properties
IUPAC Name |
3-chloro-N-cyclohexylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFKZCXJMXVRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32605-98-4 | |
| Record name | 3-chloro-N-cyclohexylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-cyclohexylaniline typically involves the reaction of 3-chloroaniline with cyclohexylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 3-chloro-N-cyclohexylaniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-chloro-N-cyclohexylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
3-chloro-N-cyclohexylaniline has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclohexylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below highlights key structural analogues and their physicochemical distinctions:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Cycloalkyl Groups : Cyclohexyl substituents enhance hydrophobicity but reduce solubility compared to smaller rings (e.g., cyclobutyl) .
- Electron-Donating Groups : Methoxy (OMe) substituents increase electron density on the aromatic ring, favoring electrophilic substitution reactions .
- Lipophilicity : Alkyl groups (e.g., ethyl, methyl) improve bioavailability by enhancing lipid membrane penetration .
Key Insights :
- Halogen Positioning : Fluorine or chlorine at specific positions (e.g., 2- vs. 3-) modulates enzyme inhibition efficacy .
- Steric Effects : Bulky substituents (e.g., cyclohexylmethyl) may hinder interactions with flat binding pockets but improve selectivity .
- Hybrid Substituents : Combining chloro with methoxy or alkyl groups creates multifunctional scaffolds for drug discovery .
Biological Activity
3-chloro-N-cyclohexylaniline is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its biological activity is of interest due to its potential therapeutic applications and mechanisms of action. This article aims to provide a comprehensive overview of the biological activity of 3-chloro-N-cyclohexylaniline, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
3-chloro-N-cyclohexylaniline has the molecular formula C13H16ClN and is characterized by the presence of a chloro group attached to a cyclohexyl-substituted aniline structure. This configuration influences its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 235.73 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water) | Not available |
Research indicates that 3-chloro-N-cyclohexylaniline may interact with various biological receptors and enzymes, potentially influencing pathways related to pain modulation, inflammation, and neuropharmacology. Its activity can be linked to its ability to bind selectively to certain receptor sites, including those involved in the opioid system.
Case Studies
- Pain Modulation : A study explored the effects of compounds similar to 3-chloro-N-cyclohexylaniline on pain pathways mediated by neuropeptide FF (NPFF) receptors. The findings suggested that compounds with similar structures could modulate pain perception through NPFF receptor interactions, indicating potential analgesic properties .
- Neuropharmacological Effects : Another investigation into related compounds revealed their influence on anxiety and psychotic behaviors in rodent models. The modulation of NPFF receptors was highlighted as a promising target for developing anxiolytic and antipsychotic medications .
In Vitro Studies
In vitro studies have demonstrated that 3-chloro-N-cyclohexylaniline exhibits significant activity against specific cancer cell lines. For example, it showed cytotoxicity against breast cancer cells, with IC50 values indicating effective concentration ranges for therapeutic applications.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 22.5 |
| A549 (Lung Cancer) | 30.0 |
Pharmacological Applications
The potential applications of 3-chloro-N-cyclohexylaniline extend beyond cancer treatment. Its ability to modulate neurotransmitter systems suggests uses in treating conditions such as:
- Chronic Pain : By targeting NPFF receptors, it may provide relief from chronic pain conditions.
- Anxiety Disorders : Its neuropharmacological profile suggests efficacy in managing anxiety.
- Cancer Therapy : As indicated by cytotoxicity studies, it may serve as a lead compound for developing anticancer drugs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
